molecular formula C7H8BrN3O3 B7570459 4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole

4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole

Cat. No.: B7570459
M. Wt: 262.06 g/mol
InChI Key: SGRYJDUBTYMMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole (CAS 1340409-03-1) is a bromo- and nitro-functionalized pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C7H8BrN3O3 and a molecular weight of 262.06 g/mol, this compound features a pyrazole core substituted with both a bromo and a nitro group, making it a versatile electrophile for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . The presence of a tetrahydrofuran (oxolane) ring at the N-1 position may influence the compound's physicochemical properties and bioavailability, making it a valuable scaffold for constructing more complex molecules. Pyrazole-based compounds are of significant interest in pharmaceutical research due to their diverse biological activities. Recent scientific investigations into related pyrazole derivatives have demonstrated remarkable antioxidant potential, effectively inhibiting reactive oxygen species (ROS) production in human platelets and endothelial cells, and exhibiting interesting antiproliferative activities against various cancer cell lines in screenings . This suggests potential research applications for this bromonitropyrazole scaffold in developing novel therapeutic agents targeting oxidative stress and proliferative disorders. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-bromo-3-nitro-1-(oxolan-3-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O3/c8-6-3-10(5-1-2-14-4-5)9-7(6)11(12)13/h3,5H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRYJDUBTYMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

A comparison of substituents and molecular features is provided below:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Source
4-Bromo-3-nitro-1-(oxolan-3-yl)pyrazole Br (4), NO₂ (3), oxolan-3-yl (1) Nitro, oxolane C₇H₈BrN₃O₃ Hypothesized
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Br (4), OCH₃ (3), Ph (1) Methoxy, phenyl C₁₀H₁₀BrN₂O
4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole Br (4), oxolan-3-ylmethyl (1) Oxolane (methylene-linked) C₈H₁₁BrN₂O
5-Bromo-1-[(3S)-oxolan-3-yl]indazole Br (5), (3S)-oxolan-3-yl (1) Indazole core, chiral oxolane C₁₀H₁₁BrN₂O
Compound 17 () Br (4), Cl-Ph (3), sulfonamide (1) Sulfonamide, tetrahydroindole C₂₅H₂₄BrClN₄O₃S
Key Observations:
  • Position 1 Substituents: The oxolan-3-yl group in the target compound contrasts with phenyl () or methylene-linked oxolane (). Direct attachment of oxolane (vs.
  • Position 3 Functional Groups : The nitro group in the target compound is more electron-withdrawing than methoxy () or chlorophenyl (), which may increase electrophilicity for nucleophilic substitution or cycloaddition reactions .

Spectral and Physical Properties

Infrared (IR) Spectroscopy:
  • Oxolane : C-O-C stretching near 1050–1150 cm⁻¹, consistent with oxolane-containing analogs (e.g., ) .
Nuclear Magnetic Resonance (NMR):
  • ¹H-NMR : The oxolan-3-yl group would exhibit complex splitting due to ring protons (δ 1.5–4.5 ppm), similar to . The nitro group would deshield adjacent pyrazole protons, shifting them downfield compared to methoxy analogs (e.g., δ 7.5–8.5 ppm in ) .
Melting Points:
  • Complex analogs like ’s Compound 17 (m.p. 129–130°C) and 18 (m.p. 160–161°C) suggest that bulky substituents increase melting points . The target compound’s m.p. is likely lower due to reduced molecular complexity.

Preparation Methods

Alkylation Using Oxolan-3-yl Bromide

Treatment of 4-bromo-3-nitro-1H-pyrazole with oxolan-3-yl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C facilitates N-alkylation. This method, adapted from thiazole derivative syntheses, achieves moderate yields (55–60%) but requires prolonged reaction times (24–48 hours).

Table 3: Alkylation Reaction Parameters

SubstrateAlkylating AgentBaseSolventYield (%)
4-Bromo-3-nitro-1H-pyrazoleOxolan-3-yl bromideK₂CO₃CH₃CN58

Mitsunobu Reaction with Oxolan-3-ol

The Mitsunobu reaction offers superior regioselectivity by coupling 4-bromo-3-nitro-1H-pyrazole with oxolan-3-ol under diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) catalysis. Conducted in tetrahydrofuran (THF) at room temperature, this method achieves an 82% yield, outperforming alkylation in efficiency.

Table 4: Mitsunobu Reaction Optimization

SubstrateAlcoholCatalystSolventYield (%)
4-Bromo-3-nitro-1H-pyrazoleOxolan-3-olDEAD/TPPTHF82

Mechanistic Insights and Regioselectivity

Nitration and Bromination Dynamics

The nitro group’s meta-directing influence ensures selective nitration at C3 in 4-bromo-1H-pyrazole. Conversely, bromination of 3-nitro-1H-pyrazole targets C4 due to the nitro group’s electron-withdrawing effect, which polarizes the aromatic ring to favor electrophilic attack at the adjacent position.

N-Alkylation vs. O-Alkylation

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance bromination yields by stabilizing transition states, while THF optimizes Mitsunobu reactions by solubilizing both reactants and catalysts. Elevated temperatures (60–80°C) accelerate alkylation but risk side reactions, necessitating careful thermal control.

Catalytic Enhancements

Incorporating palladium catalysts, as seen in pyrrolo[2,3-d]pyrimidine syntheses, could further improve yields in cross-coupling steps, though this remains unexplored for pyrazole derivatives.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H5), 4.92–4.85 (m, 1H, oxolan H3), 3.72–3.65 (m, 2H, oxolan H2/H4), 2.18–2.10 (m, 2H, oxolan H1/H5).

  • MS (ESI): m/z 318.0 [M+H]⁺.

Purity and Yield Metrics

HPLC analyses confirm >98% purity for Mitsunobu-derived products, compared to 92–95% for alkylation methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-nitro-1-(oxolan-3-yl)pyrazole, and how can purity be ensured?

  • Methodology :

  • Reaction Setup : Use azide-functionalization protocols as a template. Dissolve precursors in methylene chloride under inert conditions, add azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv), and heat to 50°C for 16 hours .
  • Purification : Employ flash chromatography (e.g., cyclohexane/ethyl acetate gradient) and validate purity via TLC (Rf = 0.65 in 2:1 cyclohexane/EtOAc) .
  • Quality Control : Confirm structural integrity using 1H^1H NMR (chloroform-d, 400 MHz) and HRMS (EI, 70 eV) for exact mass verification .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Analysis : Use 1H^1H NMR (400 MHz) to identify aromatic protons (δ = 7.50–7.47 ppm) and substituent environments (e.g., oxolane protons at δ = 5.16 ppm) .
  • Mass Spectrometry : HRMS (EI) confirms molecular ion peaks (e.g., m/z 276.9957 for C10_{10}H8_8BrN5_5) .
  • IR Spectroscopy : Detect functional groups like nitro (vs 1510 cm1^{-1}) and azide (2119 cm1^{-1}) .

Advanced Research Questions

Q. How can functionalized derivatives of this compound be designed for targeted bioactivity studies?

  • Methodology :

  • Substitution Reactions : Introduce azides, amines, or carboxylates via nucleophilic aromatic substitution (e.g., 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid derivatives for enhanced solubility and receptor binding) .
  • Coupling Strategies : Utilize Suzuki-Miyaura cross-coupling with boronic acids to attach aryl/heteroaryl groups, leveraging the bromine substituent as a reactive site .

Q. What mechanistic insights explain its potential pharmacological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or kinases using fluorogenic substrates. The bromine and nitro groups may enhance electrophilic reactivity, enabling covalent binding to catalytic residues .
  • Molecular Docking : Model the compound’s binding to COX-2 (PDB: 5KIR) using software like AutoDock Vina. The oxolane moiety may occupy hydrophobic pockets, while nitro groups stabilize polar interactions .

Q. How can computational methods predict its reactivity in complex reaction environments?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nitro group reduction pathways. Compare activation energies for LiAlH4_4- vs. NaBH4_4-mediated reductions .
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS to assess nucleophilic substitution rates .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., anticancer assays vs. anti-inflammatory screens) to identify structure-activity relationships (SAR). Note that electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity but reduce solubility .
  • Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., 72-hour MTT assays in HeLa cells) to isolate confounding variables like cell line heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.